molecular formula C7H5Cl2NO2 B8810743 1-(Dichloromethyl)-4-nitrobenzene CAS No. 619-78-3

1-(Dichloromethyl)-4-nitrobenzene

Cat. No. B8810743
M. Wt: 206.02 g/mol
InChI Key: KWWRZTBCOVYCIU-UHFFFAOYSA-N
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Patent
US04044060

Procedure details

151 g (1 mol) of p-nitrobenzaldehyde and 5 g (0.018 mol) of triphenylphosphine oxide are treated, in the tube reactor described above, at a temperature of 120° to 140° C, for 6 hours with 80 g (0.8 mol) of phosgene gas per hour. At the end of the reaction time the increased in weight was 53 g (calculated 55 g). Vacuum distillation of the resulting crude product gave, in a boiling range of 100° to 110° C/1.5 mm Hg, 177 g (86% of theory) of p-nitrobenzal chloride with a melting point of 44° to 46° C.
Quantity
151 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][C:7](C=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].[C:12]([Cl:15])([Cl:14])=O>C1(P(=O)(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH:12]([Cl:15])[Cl:14])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
151 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=O)C=C1
Name
Quantity
5 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)(C1=CC=CC=C1)=O
Step Two
Name
Quantity
80 g
Type
reactant
Smiles
C(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 120° to 140° C
TEMPERATURE
Type
TEMPERATURE
Details
At the end of the reaction time the increased in weight
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation of the resulting crude product

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C(Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 177 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 107.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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